molecular formula C19H19NO2 B11402986 N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11402986
M. Wt: 293.4 g/mol
InChI Key: QLSRUHGIDGDQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzofuran derivative is then subjected to an acylation reaction with 2,5-dimethylaniline and acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl and benzofuran rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the 2,5-dimethylphenyl and 5-methyl-1-benzofuran moieties in N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-12-5-7-18-16(8-12)15(11-22-18)10-19(21)20-17-9-13(2)4-6-14(17)3/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

QLSRUHGIDGDQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.